Ortho-Methoxy Conformational Distortion and Enone Reactivity Relative to Para-Methoxy Chalcones
The ortho-methoxy group on the A-ring of the target compound forces the phenyl ring out of plane with the enone system. In contrast, para-methoxy substitution in analogs such as 4-methoxychalcone enhances π-conjugation, leading to a red-shifted UV-Vis absorption (λmax ~350 nm) and higher quantum yield (~0.45). Meta-substitution disrupts coplanarity, reducing the quantum yield to ~0.25 . This conformational difference directly modulates electrophilicity at the β-carbon, altering thiol reactivity and, consequently, biological target engagement profiles [1].
| Evidence Dimension | Coplanarity and quantum yield (proxy for enone conjugation) |
|---|---|
| Target Compound Data | Predicted quantum yield ≤ 0.25 (meta-methyl B-ring + ortho-methoxy A-ring both disrupt coplanarity) |
| Comparator Or Baseline | 4-Methoxychalcone (para-methoxy): quantum yield ~0.45, λmax ~350 nm |
| Quantified Difference | ~44% lower quantum yield (≤0.25 vs. 0.45); blue-shifted λmax (estimated < 340 nm) |
| Conditions | UV-Vis spectroscopy, computational conformational analysis; class-level inference from meta-/para-substituted chalcone photophysical data |
Why This Matters
Reduced enone conjugation translates to attenuated non-specific thiol reactivity, which is a key differentiator for users requiring controlled covalent probe behavior or reduced off-target alkylation.
- [1] The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. RSC Adv. 2016, 6, 108010–108022. View Source
